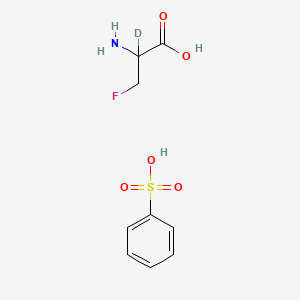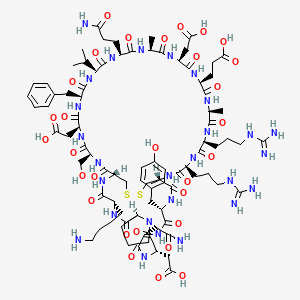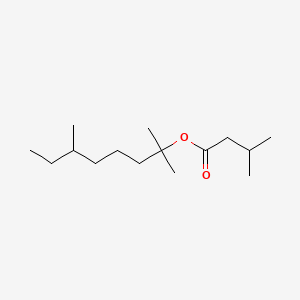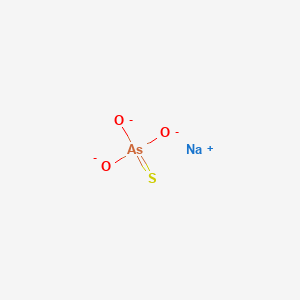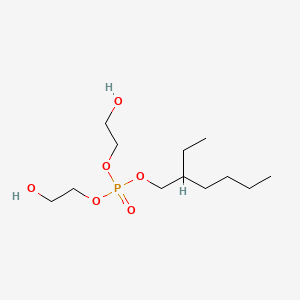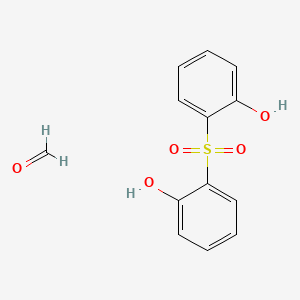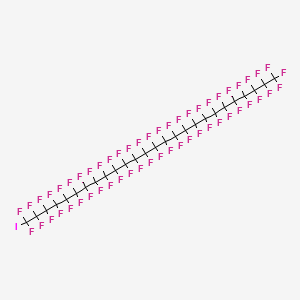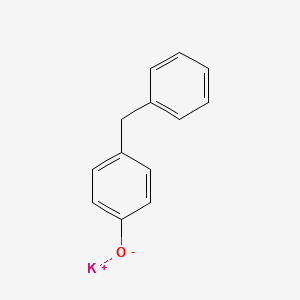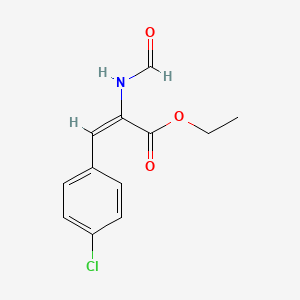
Ethyl 2-formamido (4-chlorophenyl) acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルは、分子式がC11H10ClNO3である有機化合物です。これは、アクリル酸誘導体であり、4-クロロフェニルアクリル酸エチルのエステル部分にホルミルアミド基が結合しています。
合成方法
合成経路と反応条件
2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルの合成は、一般的に、4-クロロフェニルアクリル酸とホルムアミドを触媒の存在下で反応させることで行われます。反応は、生成物の収率と純度を高くするために、制御された条件下で行われます。一般的な反応スキームは以下のとおりです。
出発物質: 4-クロロフェニルアクリル酸とホルムアミド。
触媒: 適切な触媒としては、塩基(例えば、トリエチルアミン)または酸(例えば、塩酸)が使用されます。
反応条件: 反応は一般的に、数時間にわたって昇温(例えば、60〜80°C)で行われます。
工業的生産方法
工業的な設定では、2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルの生産には、効率性とスケーラビリティを高めるために、連続フロープロセスが用いられる場合があります。 連続フロー反応器を使用すると、反応パラメータをより適切に制御できるため、収率が高くなり、生産コストが削減されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (4-chlorophenyl) acrylate typically involves the reaction of 4-chlorophenyl acrylate with formamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-chlorophenyl acrylate and formamide.
Catalyst: A suitable catalyst such as a base (e.g., triethylamine) or an acid (e.g., hydrochloric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and reduced production costs .
化学反応の分析
反応の種類
2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、ホルミルアミド基をアミン基に変換することができます。
置換: 4-クロロフェニル基の塩素原子は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: メタノールナトリウム(NaOCH3)またはtert-ブトキシカリウム(KOtBu)などの求核試薬を置換反応に用いることができます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用された特定の試薬と条件によって異なります。例えば、酸化によりカルボン酸が生成され、還元によりアミンが生成される可能性があります。
科学研究における用途
2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における有機合成の構成要素として使用されます。
生物学: この化合物は、医薬品を含む生物活性分子の合成に使用できます。
科学的研究の応用
Ethyl 2-formamido (4-chlorophenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルの作用機序は、その官能基を介した分子標的との相互作用を伴います。ホルミルアミド基は、水素結合やその他の相互作用に関与することができます。一方、アクリル酸部分は、重合反応を起こすことができます。 これらの相互作用と反応は、さまざまな用途における化合物の効果に貢献しています .
類似化合物の比較
類似化合物
アクリル酸エチル: 構造は類似しているが、ホルミルアミド基と4-クロロフェニル基がありません。
2-ホルミルアミド(4-クロロフェニル)アクリル酸メチル: 類似しているが、エチルエステルではなくメチルエステルです。
4-クロロフェニルアクリル酸: ホルミルアミド基がありません。
独自性
2-ホルミルアミド(4-クロロフェニル)アクリル酸エチルは、ホルミルアミド基と4-クロロフェニル基の両方を有しているため、特定の化学的および物理的特性を付与しており、独自性があります。
類似化合物との比較
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the formamido and 4-chlorophenyl groups.
Methyl 2-formamido (4-chlorophenyl) acrylate: Similar but with a methyl ester instead of an ethyl ester.
4-Chlorophenyl acrylate: Lacks the formamido group.
Uniqueness
This compound is unique due to the presence of both the formamido and 4-chlorophenyl groups, which impart specific chemical and physical properties.
特性
CAS番号 |
136986-62-4 |
|---|---|
分子式 |
C12H12ClNO3 |
分子量 |
253.68 g/mol |
IUPAC名 |
ethyl (E)-3-(4-chlorophenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+ |
InChIキー |
NHMYKWNMIPBQKB-YRNVUSSQSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC=O |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



